(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone
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Overview
Description
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties and Theoretical Study
The electronic absorption, excitation, and fluorescence properties of compounds related to (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone have been explored. Investigations revealed dual fluorescence in various solvents, influenced by intramolecular hydrogen bonding and methyl/alkyl substitution. This study underscores the compound's potential in spectroscopy, aided by quantum chemistry calculations (Al-Ansari, 2016).
Synthesis and Chemical Reactions
A protocol for synthesizing aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, showcasing high yields and quick reaction times, emphasizes the compound's versatility in organic synthesis. The methodology provides a pathway for generating a variety of structurally related molecules, highlighting its significance in chemical research (Alizadeh & Roosta, 2018).
Antioxidant Properties
Studies on derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, a structurally similar compound, indicate significant antioxidant activity. This research provides insights into the potential therapeutic applications of such compounds, especially in oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Molecular Docking and Antibacterial Activity
Molecular docking studies of related compounds have explored their antibacterial activity, indicating a promising avenue for the development of new antimicrobial agents. The structural analysis and computational chemistry approaches used in these studies illustrate the compound's potential in drug discovery (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to have a variety of biological effects .
Biochemical Pathways
Thiophene-based analogs have been shown to affect a variety of biological pathways .
Result of Action
Thiophene-based analogs have been shown to have a variety of biological effects .
Properties
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIECILIAUAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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